Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound is characterized by its piperazine ring, which is substituted with a benzyl group, a ketone group, and a pentan-3-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyl piperazine intermediate. This intermediate is then reacted with pentan-3-one under acidic conditions to introduce the ketone group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: This compound is used as a precursor for cycloaddition reactions.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Known for its use in various synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 3-oxo-4-pentan-3-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-15(4-2)19-11-10-18(12-16(19)20)17(21)22-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
InChI Key |
LNCYSMDLMTZZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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